4-propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide
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Description
4-propyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H21N3OS2 and its molecular weight is 335.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.11260465 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action:
The primary target of this compound is the adenosine A2A receptor . Adenosine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in modulating various physiological processes. The A2A subtype is predominantly expressed in the brain, immune cells, and cardiovascular tissues .
Mode of Action:
Upon binding to the A2A receptor, 4-propyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1,2,3-thiadiazole-5-carboxamide acts as an agonist. This means it enhances the receptor’s activity. Activation of A2A receptors leads to several downstream effects:
- Cyclic AMP (cAMP) Increase : The compound stimulates the production of cAMP within cells. Elevated cAMP levels trigger intracellular signaling pathways, influencing cellular responses .
- Anti-Inflammatory Effects : Activation of A2A receptors on immune cells suppresses inflammation. Consequently, this compound may have immunomodulatory properties.
- Neuroprotection : In the brain, A2A receptors are involved in protecting neurons from oxidative stress and excitotoxicity. By activating these receptors, the compound may enhance neuroprotection .
Biochemical Pathways:
The affected pathways include:
- Adenosine Signaling Pathway : Activation of A2A receptors leads to downstream signaling events involving protein kinases, ion channels, and transcription factors. These pathways influence cellular responses related to inflammation, neurotransmission, and cell survival .
Result of Action:
The molecular and cellular effects include:
Properties
IUPAC Name |
4-propyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-2-6-12-14(22-19-18-12)15(20)17-11-16(8-3-4-9-16)13-7-5-10-21-13/h5,7,10H,2-4,6,8-9,11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLAVPCXPEEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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